3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
The compound “3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a kinase inhibitor that has been associated with several complex neurodegenerative tauopathies . It is a potential anti-tauopathy agent .
Synthesis Analysis
The synthesis of this compound involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrimidine ring and a pyrrolidine ring . The pyrimidine ring is a key component of many important natural and synthetic biologically active compounds .Chemical Reactions Analysis
This compound acts as a dual inhibitor of DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .Scientific Research Applications
Synthesis and Biological Activities
3,5-Dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is part of a broader category of compounds studied for various biological activities. Research focuses on synthesizing novel compounds for potential therapeutic applications, such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives have been synthesized from related starting materials, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, new pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).
Luminescent Properties and Nanotechnology
Compounds related to this compound have been explored for their luminescent properties and potential applications in nanotechnology. For example, pyridyl substituted benzamides exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, indicating their suitability for advanced optical materials and sensors (Srivastava et al., 2017).
Antipsychotic and Dopaminergic Properties
Some compounds within the same chemical family have been studied for their antipsychotic and antidopaminergic properties. Research on (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a compound with structural similarities, highlighted its high potency and preferential inhibition of hyperactivity, suggesting a low tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).
Histone Deacetylase Inhibition
The exploration of histone deacetylase (HDAC) inhibitors for cancer therapy includes compounds with similar structural motifs to this compound. One such compound, MGCD0103, demonstrated selective inhibition of HDACs 1-3 and 11, showcasing significant antitumor activity and highlighting the therapeutic potential of these molecules in oncology (Zhou et al., 2008).
Mechanism of Action
Target of Action
The compound 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex molecule that likely interacts with multiple targetsIt contains structural features common to indole derivatives and pyrrolidine compounds . Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of various diseases .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Pyrrolidine compounds, on the other hand, are known for their ability to efficiently explore the pharmacophore space due to sp³-hybridization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine derivatives are also known to inhibit a wide range of enzymes .
Result of Action
Based on its structural similarity to indole and pyrrolidine derivatives, it can be inferred that it might have a broad spectrum of biological activities .
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-9-13(10-15(11-14)25-2)18(23)20-12-16-19-6-5-17(21-16)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXJCPFBWSQXHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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